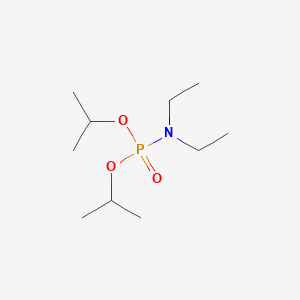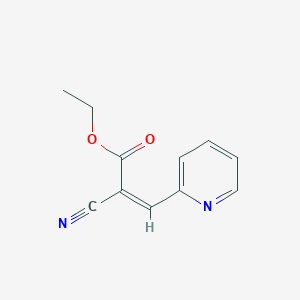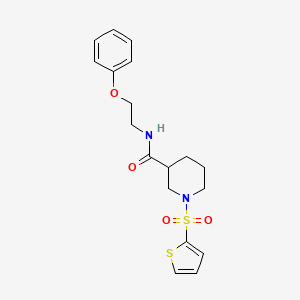
diisopropyl diethylamidophosphate
説明
Diisopropyl diethylamidophosphate, also known as DFP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DFP is commonly used in laboratory experiments as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In
作用機序
Diisopropyl diethylamidophosphate works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This overstimulation can cause a range of physiological and behavioral effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, increased levels of acetylcholine, and activation of cholinergic receptors. These effects can lead to a range of symptoms, including muscle weakness, seizures, and respiratory failure. This compound has also been shown to have neurotoxic effects, causing damage to neurons in the brain and spinal cord.
実験室実験の利点と制限
Diisopropyl diethylamidophosphate is a useful tool for studying the role of acetylcholine in the nervous system and for investigating the effects of cholinergic drugs on behavior and cognition. However, there are limitations to its use in lab experiments. This compound is a potent neurotoxin and can be hazardous to handle. It also has a short half-life, meaning that its effects are relatively short-lived. Additionally, this compound is not selective for acetylcholinesterase and can also inhibit other enzymes, leading to off-target effects.
将来の方向性
There are several future directions for research on diisopropyl diethylamidophosphate. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have the neurotoxic effects of this compound. Another area of interest is the investigation of the long-term effects of this compound exposure on the nervous system. Additionally, there is ongoing research on the development of antidotes for nerve agent poisoning that could be used in emergency situations.
科学的研究の応用
Diisopropyl diethylamidophosphate has been used in various scientific research applications, including the study of acetylcholinesterase inhibition, nerve agent exposure, and the development of antidotes for nerve agent poisoning. This compound is also used as a tool to study the role of acetylcholine in the nervous system and to investigate the effects of cholinergic drugs on behavior and cognition.
特性
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO3P/c1-7-11(8-2)15(12,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCAWAIGQFKRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)






![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)